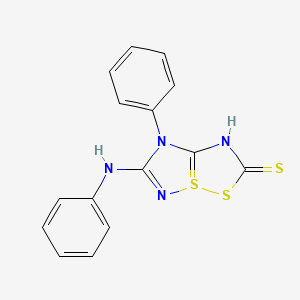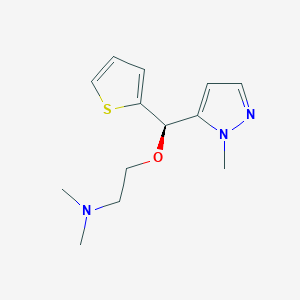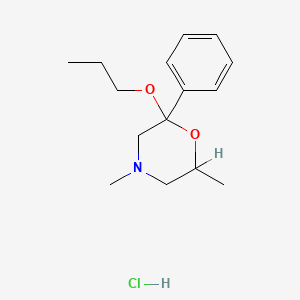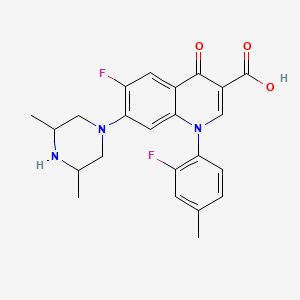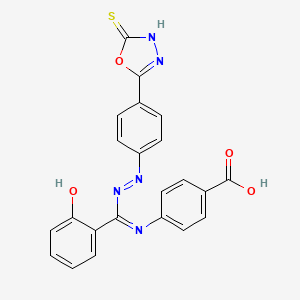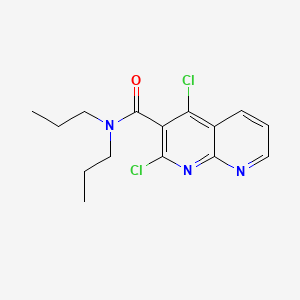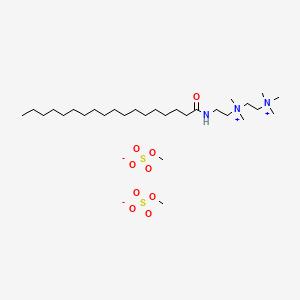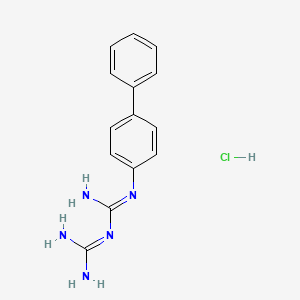
1-(4-Biphenylyl)biguanide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Biphenylyl)biguanide monohydrochloride is a chemical compound belonging to the biguanide family Biguanides are known for their diverse applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Biphenylyl)biguanide monohydrochloride typically involves the reaction of 4-biphenylamine with cyanoguanidine under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the biguanide structure. The resulting product is then purified and converted into its monohydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Biphenylyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(4-Biphenylyl)biguanide monohydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Biphenylyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it can inhibit mitochondrial respiratory complex I, affecting cellular energy production and metabolism . Additionally, the compound may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Comparación Con Compuestos Similares
Metformin: A widely used biguanide for the treatment of type II diabetes.
Phenformin: Another biguanide with antihyperglycemic properties, but with a higher risk of lactic acidosis compared to metformin.
Proguanil: Used primarily as an antimalarial agent, it has a different mechanism of action compared to other biguanides.
Uniqueness: 1-(4-Biphenylyl)biguanide monohydrochloride stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
4767-31-1 |
|---|---|
Fórmula molecular |
C14H16ClN5 |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-(4-phenylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H15N5.ClH/c15-13(16)19-14(17)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H6,15,16,17,18,19);1H |
Clave InChI |
JJRQXGUWZORBNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




